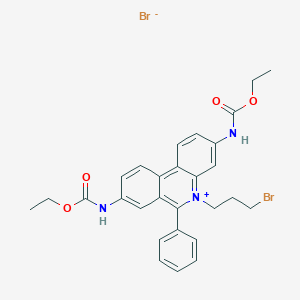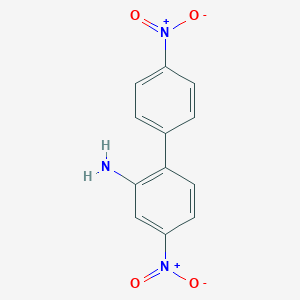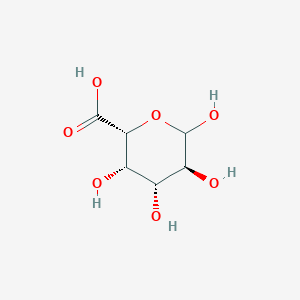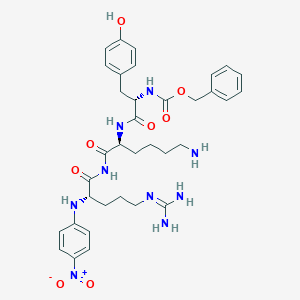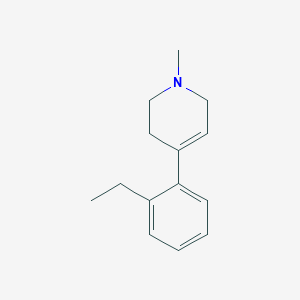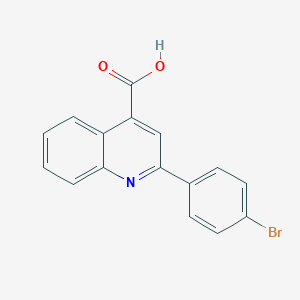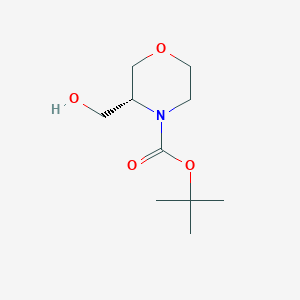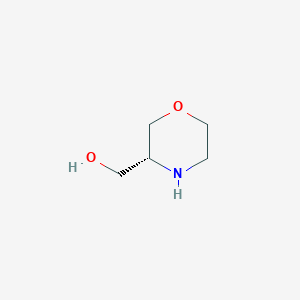
3-(Aminomethyl)-5-methylhexanoic acid
Overview
Description
3-(Aminomethyl)-5-methylhexanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and properties. This compound is synthesized through various chemical methods, and its molecular structure offers insights into its reactivity and physical and chemical characteristics.
Synthesis Analysis
The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid involves enantioselective methodologies, highlighting the importance of asymmetric hydrogenation and the use of specific catalysts to achieve high purity and yield. For instance, Burk et al. (2003) described an enantioselective synthesis method that employs asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, followed by hydrogenation of the nitrile to produce the compound in excellent overall yield and purity (Burk et al., 2003).
Molecular Structure Analysis
The compound's molecular structure is pivotal in determining its reactivity and interaction with other molecules. The Y-shaped structure of a related compound, as analyzed by Poojith et al. (2020), provides insights into the potential nonlinear optical properties and how the molecular structure can influence the compound's physical and chemical properties (Poojith et al., 2020).
Chemical Reactions and Properties
3-(Aminomethyl)-5-methylhexanoic acid participates in various chemical reactions, highlighting its versatility and potential for applications in chemical synthesis. The compound's ability to undergo reactions such as bromination, azidonation, and reduction showcases its reactivity and the potential to derive more complex molecules from its structure (G. Yong, 2010).
Physical Properties Analysis
The physical properties of 3-(Aminomethyl)-5-methylhexanoic acid, such as solubility in various solvents, are crucial for its application in different scientific fields. Cogoni et al. (2016) reported the solubility of the compound in both 2-propanol and water and methanol and water mixtures across a range of temperatures, providing valuable data for its use in pharmaceutical formulations and chemical reactions (Cogoni et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-(Aminomethyl)-5-methylhexanoic acid, including its reactivity and interaction with other chemical entities, are essential for understanding its potential applications and behavior in chemical processes. The compound's role in the formation of fluorescent derivatives and its interaction with carboxylic acids highlight its importance in analytical chemistry and potential applications in biochemistry and molecular biology (M. Yamaguchi et al., 1985).
Scientific Research Applications
It is a key intermediate in the synthesis of pregabalin, a drug used for treating epilepsy, neuropathic pain, and generalized anxiety disorder (Jing, Hebei Chemical, 2016).
As the S-enantiomer of 3-(Aminomethyl)-5-methylhexanoic acid, pregabalin is effective in reducing seizure frequency in patients with refractory partial seizures (Warner & Figgitt, 2005).
The acid can be used as a chiral auxiliary in nitro aldol condensation reactions (Solladié-Cavallo & Khiar, 1990).
It acts as a plant elicitor, enhancing resistance against extreme temperature stresses and effectiveness against fungal, bacterial, and viral diseases (Wang et al., 2022).
The enantiomers of threo-2-amino-3-methylhexanoic acid, derived from this compound, can be converted into threo-4-methylheptan-3-ol, a pheromone component of the smaller European elm bark beetle (Mori & Iwasawa, 1980).
It has potential applications in developing new antipsychotic drugs (Burk et al., 2003).
Pregabalin, derived from 3-(Aminomethyl)-5-methylhexanoic acid, is used as a resolving agent in the resolution of mandelic acid derivatives (Szeleczky et al., 2014).
Mechanism of Action
Target of Action
3-(Aminomethyl)-5-methylhexanoic acid, also known as pregabalin, primarily targets the α2δ subunit, a component of voltage-gated calcium channels . This interaction plays a crucial role in the compound’s analgesic and anticonvulsant properties .
Mode of Action
Pregabalin acts as a ligand for the α2δ subunit, modulating calcium influx at nerve terminals and reducing the release of several neurotransmitters, including glutamate, norepinephrine, and substance P . This modulation results in decreased neuronal excitability and reduced transmission of pain signals .
Biochemical Pathways
The compound’s action affects the glutamate transporter type 3 (EAAT3), which is involved in the uptake of glutamate, a major excitatory neurotransmitter . Pregabalin increases the activity of EAAT3, thereby reducing the concentration of glutamate in the synaptic cleft and decreasing neuronal excitability .
Pharmacokinetics
The pharmacokinetics of pregabalin involve rapid absorption after oral administration, with peak plasma concentrations achieved within an hour .
Result of Action
The action of pregabalin results in a decrease in the release of neurotransmitters, leading to a reduction in neuronal excitability . This translates into clinical effects such as pain relief in conditions like neuropathic pain, reduction in the frequency of seizures in epilepsy, and relief from symptoms of anxiety .
Action Environment
The action, efficacy, and stability of pregabalin can be influenced by various environmental factors. For instance, renal function significantly affects the compound’s clearance from the body, with reduced renal function leading to increased plasma concentrations .
properties
IUPAC Name |
3-(aminomethyl)-5-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXYPKUFHZROOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861392 | |
| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methylhexanoic acid | |
CAS RN |
128013-69-4 | |
| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



